Cas no 2287285-46-3 (3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-amine)
![3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-amine structure](https://ja.kuujia.com/scimg/cas/2287285-46-3x500.png)
3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-amine
- 2287285-46-3
- EN300-6761882
- EN300-37081827
- 3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-amine
-
- インチ: 1S/C7H12FN/c8-2-1-6-3-7(9,4-6)5-6/h1-5,9H2
- InChIKey: KVIMCWXZTFINLT-UHFFFAOYSA-N
- ほほえんだ: FCCC12CC(C1)(C2)N
計算された属性
- せいみつぶんしりょう: 129.095377549g/mol
- どういたいしつりょう: 129.095377549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 26Ų
3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37081827-10.0g |
3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-amine |
2287285-46-3 | 95.0% | 10.0g |
$10285.0 | 2025-03-13 | |
Enamine | EN300-6761882-1.0g |
3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-amine |
2287285-46-3 | 1.0g |
$2391.0 | 2023-07-10 | ||
Enamine | EN300-37081827-2.5g |
3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-amine |
2287285-46-3 | 95.0% | 2.5g |
$4687.0 | 2025-03-13 | |
Enamine | EN300-37081827-0.05g |
3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-amine |
2287285-46-3 | 95.0% | 0.05g |
$2009.0 | 2025-03-13 | |
Enamine | EN300-37081827-5.0g |
3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-amine |
2287285-46-3 | 95.0% | 5.0g |
$6937.0 | 2025-03-13 | |
Enamine | EN300-6761882-5.0g |
3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-amine |
2287285-46-3 | 5.0g |
$6937.0 | 2023-07-10 | ||
Enamine | EN300-6761882-0.25g |
3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-amine |
2287285-46-3 | 0.25g |
$2200.0 | 2023-07-10 | ||
Enamine | EN300-6761882-0.1g |
3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-amine |
2287285-46-3 | 0.1g |
$2104.0 | 2023-07-10 | ||
Enamine | EN300-37081827-0.25g |
3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-amine |
2287285-46-3 | 95.0% | 0.25g |
$2200.0 | 2025-03-13 | |
Enamine | EN300-6761882-0.05g |
3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-amine |
2287285-46-3 | 0.05g |
$2009.0 | 2023-07-10 |
3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-amine 関連文献
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-amineに関する追加情報
Comprehensive Overview of 3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-amine (CAS No. 2287285-46-3)
The compound 3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-amine (CAS No. 2287285-46-3) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique bicyclo[1.1.1]pentane scaffold, combined with a fluoroethyl substituent, makes it a valuable building block for the development of novel therapeutic agents. Researchers are particularly interested in its potential applications in central nervous system (CNS) disorders, given its ability to modulate neurotransmitter systems. The compound's structural rigidity and lipophilicity are key factors driving its exploration in modern pharmaceutical research.
In recent years, the demand for bioisosteres and sp3-rich fragments has surged, as they offer improved pharmacokinetic properties compared to traditional flat aromatic systems. 3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-amine exemplifies this trend, with its three-dimensional architecture enabling better target engagement and reduced off-target effects. This aligns with the growing focus on fragment-based drug design (FBDD) and property-based optimization in the pharmaceutical industry. The compound's fluorine atom further enhances its metabolic stability and membrane permeability, making it a promising candidate for CNS-penetrant drugs.
The synthesis of 3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-amine involves advanced organic chemistry techniques, including transition metal-catalyzed cross-coupling and radical-mediated functionalization. Its CAS No. 2287285-46-3 serves as a critical identifier for researchers sourcing the material for preclinical studies. The compound's purity and stereochemical integrity are paramount, as impurities can significantly impact biological assay results. Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to characterize this molecule.
One of the most intriguing aspects of 3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-amine is its potential role in addressing neurodegenerative diseases, a hot topic in biomedical research. With the global rise in conditions like Alzheimer's and Parkinson's disease, there is intense interest in molecules that can cross the blood-brain barrier (BBB) and modulate disease-relevant targets. The compound's small molecular weight and balanced polarity make it an attractive scaffold for such applications. Additionally, its fluorine moiety may enable positron emission tomography (PET) imaging applications, further expanding its utility in translational research.
From a commercial perspective, 3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-amine represents a niche but growing segment in the fine chemicals market. Suppliers catering to pharmaceutical and biotechnology clients often highlight its structural novelty and versatile reactivity in their product portfolios. The compound's pricing and availability are influenced by factors such as scale-up feasibility and intellectual property landscape, which are critical considerations for drug development teams. As the industry shifts toward more complex molecular architectures, demand for such bridged bicyclic compounds is expected to rise.
In the context of green chemistry initiatives, the synthesis and handling of 3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-amine present both challenges and opportunities. Researchers are exploring catalytic methods to improve atom economy and reduce waste generation during its production. The incorporation of fluorine also raises questions about environmental persistence, driving interest in biodegradable analogues and sustainable fluorination strategies. These considerations are increasingly important as regulatory agencies worldwide emphasize green and sustainable chemistry (GSC) principles.
The scientific literature surrounding CAS No. 2287285-46-3 continues to expand, with studies investigating its structure-activity relationships (SAR) and physicochemical properties. Computational chemists employ molecular docking and quantitative structure-activity relationship (QSAR) models to predict its interactions with biological targets. Meanwhile, synthetic chemists focus on developing more efficient routes to access this scaffold and its derivatives. The compound's patent landscape is another area of active scrutiny, as pharmaceutical companies seek to protect their innovations in this chemical space.
Looking ahead, 3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-amine is poised to play a significant role in the next generation of small molecule therapeutics. Its unique combination of structural features and drug-like properties makes it a compelling case study in modern medicinal chemistry. As research progresses, we can expect to see more publications and patent applications featuring this intriguing molecule, potentially leading to breakthrough therapies in areas of high unmet medical need.
2287285-46-3 (3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-amine) 関連製品
- 1357945-15-3(3-bromo-4-methoxy-1H-pyrazolo4,3-cpyridine)
- 1394774-53-8(3-(2-chloropyridin-3-yl)-2-cyano-3-oxo-N-(pyridin-2-yl)propanamide)
- 69304-45-6(3,5-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)adenosine)
- 2703781-98-8((2-bromo-4-chlorophenyl)methyl(methyl)amine hydrochloride)
- 1393181-01-5(5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine)
- 7554-78-1(2-(2,4-dichlorophenyl)-2-hydroxyacetic acid)
- 2171598-77-7(2-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid)
- 1555625-66-5(2-amino-1-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol)
- 2172029-32-0(tert-butyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate)
- 2171911-83-2(2,2-dimethyl-3-(2-methylcyclopropyl)propanal)




